Sulfisoxazole Acetyl

Pharmacokinetics Prodrug Bioavailability Preclinical Models

Sulfisoxazole Acetyl is the tasteless prodrug of sulfisoxazole, delivering ~2-fold higher oral bioavailability vs. the free parent. This enables lower dosing in preclinical models and solves palatability issues in oral gavage. Its acetylated metabolite exhibits high solubility at urinary pH >6.1, minimizing crystalluria risk—the definitive low-toxicity comparator for sulfonamide renal safety studies. Clinically validated in pediatric otitis media (erythromycin combination) and nocardiosis. Not interchangeable with generic sulfonamides. Source this specific prodrug for reproducible PK, taste-masking, and nephrotoxicity research.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
CAS No. 80-74-0
Cat. No. B1682511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisoxazole Acetyl
CAS80-74-0
SynonymsSulfisoxazole acetyl;  Gantrisin;  Gantrisin Pediatric;  Lipo Gantrisin;  Acetylsulfisoxazole; 
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3
InChIKeyJFNWFXVFBDDWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisoxazole Acetyl (CAS 80-74-0): Key Characteristics and Baseline Data for Scientific Procurement Decisions


Sulfisoxazole Acetyl (N1-Acetyl sulfisoxazole) is a tasteless prodrug ester of sulfisoxazole, a broad-spectrum sulfonamide antibiotic. It acts as an orally active inhibitor of bacterial dihydropteroate synthase, thereby blocking folic acid synthesis . The compound is a white to slightly yellow crystalline powder, practically insoluble in water but slightly soluble in alcohol, with a molecular weight of 309.34 [1]. It is classified within the sulfonamide antibacterial class and is utilized primarily for its ability to deliver sulfisoxazole systemically with enhanced palatability, making it a critical compound for pediatric formulations and specific research applications where taste-masking or controlled release of the active moiety is required.

Why Sulfisoxazole Acetyl (80-74-0) Cannot Be Simply Substituted by Other Sulfonamides in Procurement and Research


In-class sulfonamides are not interchangeable due to fundamental differences in pharmacokinetic handling, physicochemical properties, and clinical application profiles. Sulfisoxazole Acetyl is specifically engineered as a tasteless prodrug; its active parent, sulfisoxazole, is itself characterized by high solubility at urinary pH (reducing crystalluria risk) and a distinct spectrum of use [1]. The acetyl moiety dramatically alters solubility, bioavailability, and palatability compared to free sulfisoxazole, sulfamethoxazole, or sulfadiazine [2]. Furthermore, the acetylation rate and metabolic fate of sulfisoxazole differ significantly from other sulfonamides, directly impacting dosing equivalency and safety margins. Substituting with a generic sulfonamide without accounting for these quantifiable differences in bioavailability, solubility at physiological pH, or specific clinical validation (e.g., in combination therapies for otitis media or nocardiosis) would invalidate experimental reproducibility and risk clinical non-equivalence. The following section provides the specific, quantitative evidence necessary for informed selection and procurement.

Quantitative Differentiators for Sulfisoxazole Acetyl (CAS 80-74-0): A Guide for Scientific Selection Over Analogs


Superior Bioavailability of Sulfisoxazole Acetyl Compared to Parent Sulfisoxazole

Sulfisoxazole Acetyl (N1AS) exhibits approximately two-fold higher relative bioavailability compared to an equivalent dose of its active parent, sulfisoxazole. This is a critical differentiator for in vivo studies requiring consistent systemic drug exposure [1].

Pharmacokinetics Prodrug Bioavailability Preclinical Models

Enhanced Palatability and Prodrug Stability of Sulfisoxazole Acetyl for Pediatric Formulation Applications

Sulfisoxazole Acetyl is specifically designed as a tasteless prodrug to overcome the poor palatability of the active parent, sulfisoxazole. The acetyl group confers low water solubility, preventing immediate dissolution and taste perception in the mouth, while gastrointestinal enzymes hydrolyze it to the active sulfisoxazole for absorption [1].

Pharmaceutical Formulation Prodrug Chemistry Pediatric Drug Development

Clinical Efficacy in Combination Therapy for Acute Otitis Media: A Direct Comparator Study

In a double-blind, multiple-dose comparative study of pediatric acute otitis media (AOM), a fixed-dose combination of erythromycin ethylsuccinate and sulfisoxazole acetyl (erythromycin-sulfa) demonstrated a higher cure rate for Streptococcus pneumoniae infections (98%) compared to amoxicillin monotherapy (82%) [1].

Clinical Efficacy Combination Antibiotic Therapy Pediatric Infectious Disease

Unique Solubility Profile of Acetyl-Sulfisoxazole in Urinary pH Compared to Other Acetylated Sulfonamides

The solubility of acetylated sulfonamide metabolites is a primary determinant of crystalluria (kidney stone) risk. In a comparative study of acetylated sulfonamides in normal human urine at 37°C, acetyl-sulfisoxazole was identified as the most soluble acetyl derivative tested above pH 6.1 [1].

Solubility Crystalluria Risk Pharmaceutical Analysis

Distinct Pharmacokinetic Handling in Renal Impairment: Unbound Metabolic Clearance vs. Healthy Subjects

A study of sulfisoxazole elimination in renal transplant patients found that while unbound renal clearance was decreased (correlating with creatinine clearance), the unbound metabolic clearance and apparent formation clearance of the primary metabolite, N4-acetyl sulfisoxazole, did not differ from values observed in healthy volunteers [1].

Clinical Pharmacokinetics Renal Impairment Drug Metabolism

Recommended Research and Industrial Applications for Sulfisoxazole Acetyl (CAS 80-74-0) Based on Quantified Differentiation


Preclinical Pharmacokinetic and Dose-Response Studies Requiring Controlled Systemic Exposure to Sulfisoxazole

Investigators requiring precise control over systemic sulfisoxazole levels in rodent models should utilize Sulfisoxazole Acetyl. The ~2-fold higher relative bioavailability compared to free sulfisoxazole [1] enables the use of lower administered doses to achieve target plasma concentrations. This is particularly advantageous for dose-ranging studies and for experiments where drug solubility or palatability in oral gavage formulations is a limiting factor. The documented pharmacokinetic parameters in both healthy and renally-impaired models provide a robust foundation for experimental design and data interpretation.

Development of Palatable Oral Liquid Formulations for Pediatric or Geriatric Populations

Sulfisoxazole Acetyl is the form of choice for any research involving oral liquid formulations intended for populations sensitive to taste (e.g., children, elderly). Its classification as a 'tasteless' prodrug and its practical water insolubility [1] are key product attributes that enable the development of compliant oral suspensions. Formulation scientists developing new taste-masked delivery systems or conducting bioavailability studies of liquid dosage forms can use this compound as a well-characterized, industry-standard prodrug.

Investigational Therapy for Nocardiosis and Combination Therapy for Acute Otitis Media Research

Researchers focused on rare infections like nocardiosis [1] or on optimizing antibiotic combinations for pediatric respiratory infections should source Sulfisoxazole Acetyl. The compound's validated clinical utility in a fixed-dose combination with erythromycin for acute otitis media [2] provides a direct, evidence-based rationale for its inclusion in comparative effectiveness studies against other sulfonamide or macrolide combinations. This is a specific, niche application where generic sulfonamide substitution would be scientifically and clinically unsound.

Drug Repurposing and Safety Pharmacology Studies Focused on Renal Crystalluria Mechanisms

Given the distinct solubility profile of its acetylated metabolite—specifically, its high solubility at urinary pH > 6.1 compared to other sulfonamide acetyl derivatives [1]—Sulfisoxazole Acetyl serves as a valuable tool for comparative studies investigating the mechanisms of drug-induced crystalluria. Investigators can use this compound as a 'low-risk' comparator against other sulfonamides (e.g., sulfadiazine) to dissect the relationship between metabolite solubility, urinary pH, and renal precipitation in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfisoxazole Acetyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.